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Compound of Interest

Methyl 3-(2-
Compound Name: )
aminophenoxy)benzoate

cat. No.: B1322956

Spectroscopic Analysis of Aromatic Amino
Esters: A Technical Guide

Disclaimer: Spectroscopic data for the specific compound, Methyl 3-(2-
aminophenoxy)benzoate, was not readily available in the public domain at the time of this
report. As an illustrative example, this guide presents a comprehensive spectroscopic analysis
of a structurally related compound, Methyl 3-aminobenzoate. The methodologies and data
interpretation principles described herein are broadly applicable to the characterization of
similar aromatic amino esters.

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug
discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this
process, providing detailed information about the molecular framework, functional groups, and
overall mass of a compound. This technical guide provides an in-depth overview of the
spectroscopic characterization of Methyl 3-aminobenzoate, serving as a practical reference for
researchers and scientists in the pharmaceutical and chemical industries.

Spectroscopic Data of Methyl 3-aminobenzoate
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The following sections present the key spectroscopic data for Methyl 3-aminobenzoate,
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Data for Methyl 3-aminobenzoate

Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

7.41-7.34 m - 2H Aromatic H
7.19 t 7.8 1H Aromatic H
6.84 ddd 7.8,2.4,1.3 1H Aromatic H
3.87 S - 3H -OCHs
3.80 (broad s) s - 2H -NH2

Table 2: 13C NMR Data for Methyl 3-aminobenzoate
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Chemical Shift (8) ppm Assighment
167.2 C=0 (ester)
146.5 C-NH:z

131.5 Aromatic C
129.2 Aromatic CH
119.1 Aromatic CH
1185 Aromatic CH
115.6 Aromatic CH
52.1 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Methyl 3-aminobenzoate

Wavenumber (cm~12) Intensity Assignment

3450, 3350 Strong, Sharp N-H stretch (primary amine)
3050 Medium Aromatic C-H stretch

2950 Medium Aliphatic C-H stretch (-OCH3)
1720 Strong, Sharp C=0 stretch (ester)

1620 Strong N-H bend

1590, 1490 Medium to Strong Aromatic C=C stretch

1240 Strong C-O stretch (ester)

Aromatic C-H bend (m-

750 Strong i )
disubstituted)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for Methyl 3-aminobenzoate

miz Relative Intensity (%) Assighment

151 100 [M]* (Molecular ion)
120 20 [M - OCHs]*

92 67 [M - COOCHs]*

65 24 [CsHs]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The
sample (5-10 mg) is dissolved in an appropriate deuterated solvent, commonly chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of tetramethylsilane
(TMS) as an internal standard. The chemical shifts are reported in parts per million (ppm)
relative to TMS (& = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small
amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded.
Alternatively, the KBr pellet method can be used, where the sample is ground with potassium
bromide and pressed into a thin disk. For liquid samples, a thin film can be prepared between
two salt plates (e.g., NaCl or KBr).
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Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the instrument, often via a direct insertion probe or after
separation by gas chromatography (GC-MS). In El, the sample is bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting
ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
Sample Preparation
Chemical Compound
(e.g., Methyl 3-aminobenzoate)
Spectroscopic Analysis
NMR Spectroscopy
(tH, 1:C) IR Spectroscopy Mass Spectrometry
Data Processing & Interpretation
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling Constants) (Absorption Bands) (m/z values, Fragmentation)
Structural
Final Molecular Structure
Click to download full resolution via product page
A generalized workflow for spectroscopic analysis.
Conclusion
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This technical guide has provided a detailed overview of the spectroscopic data and analytical
methodologies for the characterization of Methyl 3-aminobenzoate. The presented data and
protocols serve as a valuable resource for researchers and scientists engaged in the synthesis
and characterization of novel organic compounds. While the specific data for Methyl 3-(2-
aminophenoxy)benzoate was not available, the principles of spectroscopic analysis outlined
here are universally applicable and essential for the unambiguous structural determination of
new chemical entities.

 To cite this document: BenchChem. [Spectroscopic data of Methyl 3-(2-
aminophenoxy)benzoate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322956#spectroscopic-data-of-methyl-3-2-
aminophenoxy-benzoate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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